molecular formula C25H14Br2ClF3N4S B10937765 2-[3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazol-1-yl]-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidine

2-[3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazol-1-yl]-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B10937765
M. Wt: 654.7 g/mol
InChI Key: ZNBRLNCPTKNQIN-UHFFFAOYSA-N
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Description

2-[3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazol-1-yl]-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidine is a complex organic compound that features a unique combination of halogenated aromatic rings, a pyrazole moiety, and a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazol-1-yl]-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the bromophenyl and chlorophenyl groups. The final steps involve the formation of the pyrimidine ring and the incorporation of the trifluoromethyl and methylthiophenyl groups. Common reagents used in these reactions include bromine, chlorinating agents, and trifluoromethylating agents. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility. Additionally, purification techniques such as recrystallization, chromatography, and distillation are crucial to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazol-1-yl]-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove halogen atoms or reduce double bonds.

    Substitution: Halogen atoms in the compound can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium iodide (NaI) in acetone or Grignard reagents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated or hydrogenated compounds. Substitution reactions can result in a wide variety of derivatives with different functional groups.

Scientific Research Applications

2-[3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazol-1-yl]-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Industry: The compound can be used in the production of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-[3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazol-1-yl]-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s halogenated aromatic rings and heterocyclic cores enable it to form strong interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazol-1-yl]-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidine is unique due to its combination of multiple halogenated aromatic rings, a pyrazole moiety, and a pyrimidine core. This structural complexity provides it with distinct chemical and physical properties, making it valuable for a wide range of applications.

Properties

Molecular Formula

C25H14Br2ClF3N4S

Molecular Weight

654.7 g/mol

IUPAC Name

2-[3,5-bis(4-bromophenyl)-4-chloropyrazol-1-yl]-4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C25H14Br2ClF3N4S/c1-13-2-11-19(36-13)18-12-20(25(29,30)31)33-24(32-18)35-23(15-5-9-17(27)10-6-15)21(28)22(34-35)14-3-7-16(26)8-4-14/h2-12H,1H3

InChI Key

ZNBRLNCPTKNQIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=CC(=NC(=N2)N3C(=C(C(=N3)C4=CC=C(C=C4)Br)Cl)C5=CC=C(C=C5)Br)C(F)(F)F

Origin of Product

United States

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